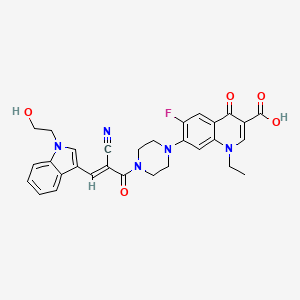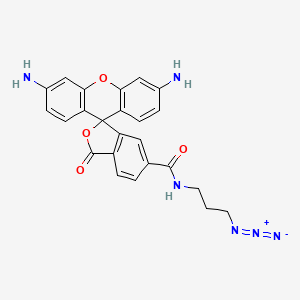
Ac-VRPR-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Valine-Arginine-Proline-Arginine-7-amido-4-methylcoumarin (Ac-VRPR-AMC) is a fluorogenic substrate used primarily to test metacaspase activity. Metacaspases are a class of proteases found in plants, fungi, and protozoa, but not in animals. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent signal upon cleavage by metacaspases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VRPR-AMC involves the stepwise assembly of the peptide sequence Acetyl-Valine-Arginine-Proline-Arginine, followed by the attachment of the 7-amido-4-methylcoumarin (AMC) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound. The use of automated peptide synthesizers and large-scale HPLC systems are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-VRPR-AMC primarily undergoes enzymatic cleavage reactions. The metacaspase enzyme recognizes the peptide sequence and cleaves the bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffer solution optimized for metacaspase activity. Common reagents include Tris-HCl buffer, calcium chloride, and dithiothreitol (DTT). The reaction is usually performed at a neutral to slightly alkaline pH (around 7.5) and at room temperature .
Major Products Formed
The primary product of the enzymatic cleavage of this compound is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Ac-VRPR-AMC has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and specificity of metacaspases in various organisms.
Cell Biology: Employed in assays to measure metacaspase activity in cell lysates and live cells.
Medicine: Investigated for its potential role in understanding diseases related to metacaspase dysfunction.
Plant Science: Utilized to study programmed cell death and stress responses in plants.
Microbiology: Applied in research on protozoan parasites, such as Trypanosoma cruzi, to understand their life cycle and pathogenicity.
Wirkmechanismus
Ac-VRPR-AMC exerts its effects through enzymatic cleavage by metacaspases. The metacaspase enzyme binds to the peptide substrate and cleaves the bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC, which can be detected and measured. The activity of metacaspases is crucial for various cellular processes, including programmed cell death and stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, used in apoptosis studies.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1, used to study inflammation.
Ac-IETD-AMC: A fluorogenic substrate for caspase-8, involved in extrinsic apoptosis pathways.
Uniqueness
Ac-VRPR-AMC is unique due to its specificity for metacaspases, which are not found in animals. This makes it particularly valuable for studying metacaspase activity in plants, fungi, and protozoa. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of metacaspase activity, making it a powerful tool in various research fields .
Eigenschaften
Molekularformel |
C34H51N11O7 |
|---|---|
Molekulargewicht |
725.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51N11O7/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40)/t23-,24-,25-,28-/m0/s1 |
InChI-Schlüssel |
IVRJWARYCGFVHR-MGDCHWCSSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


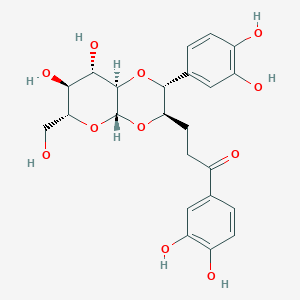
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
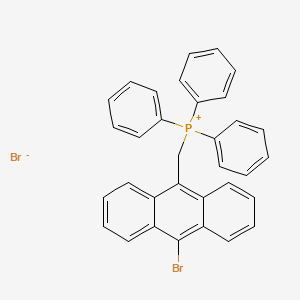
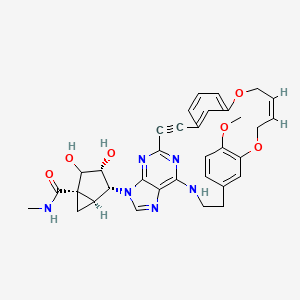
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

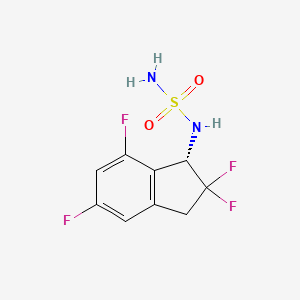
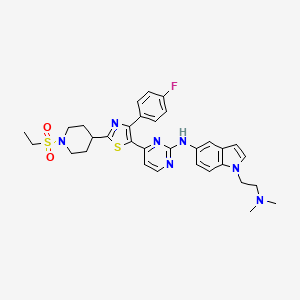

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
